molecular formula C18H12BrF3N2O2S B2781196 4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide CAS No. 1092346-17-2

4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2781196
CAS No.: 1092346-17-2
M. Wt: 457.27
InChI Key: XTVSPTQIPXBXQC-UHFFFAOYSA-N
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Description

4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide is a complex organic compound featuring a bromine atom, a trifluoromethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents like toluene and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group and sulfonamide moiety play crucial roles in its binding affinity and specificity. These interactions can modulate biological pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide is unique due to its combination of a bromine atom, trifluoromethyl group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-bromo-N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrF3N2O2S/c19-14-5-7-16(8-6-14)27(25,26)24-15-3-1-2-12(10-15)17-9-4-13(11-23-17)18(20,21)22/h1-11,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVSPTQIPXBXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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